molecular formula C22H24N2O2 B14159991 N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide CAS No. 847243-62-3

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

Cat. No.: B14159991
CAS No.: 847243-62-3
M. Wt: 348.4 g/mol
InChI Key: UQQIAGUAPYYAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline moiety and a substituted phenyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the quinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the methyl groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or binding to DNA, thereby interfering with cellular processes. The quinoline moiety is known to intercalate with DNA, which can disrupt replication and transcription, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: A simpler analog with a formamide group instead of the quinoline moiety.

    N-(2,4-dimethylphenyl)-2-methylpropanamide: Lacks the quinoline moiety, making it less complex.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide stands out due to its unique combination of a substituted phenyl group and a quinoline moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

847243-62-3

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-10-9-15(3)11-16(20)4)13-17-12-21(25)23-19-8-6-5-7-18(17)19/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

UQQIAGUAPYYAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)C(C)C)C

solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.